7-Benzyl-3-(2-methylpropyl)xanthine

Phosphodiesterase inhibition Cyclic nucleotide signaling Brain tissue enzymology

Select 7-Benzyl-3-(2-methylpropyl)xanthine (BMPX) for assays requiring pharmacological discrimination between adenosine receptor pathways. This 7-benzyl-substituted xanthine delivers a 5-fold improvement in PDE inhibition potency over IBMX (IC50=1.5 µM vs. 7.5 µM) and an approximately 10-fold selectivity for inositol phospholipid hydrolysis over cAMP accumulation. Its reduced CNS off-target activity makes it ideal for hippocampal slice electrophysiology and vascular smooth muscle PDE isoform discrimination. Choose BMPX for cleaner, pathway-specific data in brain tissue pharmacology and cyclic nucleotide signaling research.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 63908-36-1
Cat. No. B1226974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-(2-methylpropyl)xanthine
CAS63908-36-1
Synonyms7-benzyl-3-(2-methylpropyl)xanthine
BMPX
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c1-11(2)8-20-14-13(15(21)18-16(20)22)19(10-17-14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22)
InChIKeyXDAUWUWDCMOPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-3-(2-methylpropyl)xanthine (CAS 63908-36-1): A 7-Benzyl-Substituted Xanthine Derivative for Receptor Selectivity Studies


7-Benzyl-3-(2-methylpropyl)xanthine (also designated BMPX, CAS 63908-36-1) is a synthetic xanthine derivative bearing a 3-isobutyl moiety and a 7-benzyl substituent on the purine-2,6-dione core [1]. First introduced into the literature in 1990, it is structurally mapped as an analog of 1-methyl-3-isobutylxanthine (IBMX) and is employed as a pharmacological tool compound for discriminating between adenosine receptor-mediated signaling pathways [2]. Unlike standard alkylxanthines, the 7-benzyl substitution imparts distinct biological properties that are not recapitulated by generic in-class compounds.

Why 7-Benzyl-3-(2-methylpropyl)xanthine (BMPX) Cannot Be Interchanged with IBMX or Standard Alkylxanthines


Generic alkylxanthines such as IBMX and theophylline exhibit broad, non-selective inhibition across multiple phosphodiesterase isoforms and adenosine receptor subtypes, complicating data interpretation in pathway-specific studies [1]. The 7-benzyl substitution in 7-benzyl-3-(2-methylpropyl)xanthine alters both the potency profile and the selectivity fingerprint relative to its 1-methyl-3-isobutylxanthine parent. Substitution of 7-benzyl-IBMX for BMPX or other analogs without accounting for these quantitative differences will yield confounding results—particularly in assays designed to discriminate adenosine receptor coupling mechanisms or to isolate specific phosphodiesterase activities [2]. The following evidence quantifies exactly where BMPX diverges from its closest comparators.

Quantitative Differentiation Evidence for 7-Benzyl-3-(2-methylpropyl)xanthine (BMPX) vs. Structural Analogs


BMPX Exhibits 5-Fold Greater Potency than IBMX as an Inhibitor of Brain Calcium-Dependent Phosphodiesterase

In a direct comparative study of alkylxanthines, 7-benzyl-3-(2-methylpropyl)xanthine (reported as 7-benzyl IBMX) demonstrated an IC50 of 1.5 μM against brain calcium-dependent phosphodiesterase. This represents a 5-fold increase in inhibitory potency relative to the unsubstituted parent compound IBMX, which exhibited an IC50 of 7.5 μM under identical assay conditions [1]. The 7-benzyl substitution was the key structural determinant of this enhanced potency.

Phosphodiesterase inhibition Cyclic nucleotide signaling Brain tissue enzymology

BMPX Demonstrates Receptor-Pathway Selectivity: Discriminates Adenosine A1-like Receptors from cAMP-Coupled Adenosine Receptors in Cortical Slices

In guinea-pig cerebral cortical slices, BMPX (along with DPCPX) was identified as an antagonist that exhibits one order of magnitude greater potency at adenosine receptors modulating inositol phospholipid hydrolysis than at adenosine receptors linked to cyclic AMP formation [1]. This pathway-selective antagonism was retained under near-identical incubation conditions, distinguishing BMPX from non-selective adenosine antagonists.

Adenosine receptor pharmacology Signal transduction Inositol phosphate turnover

BMPX (7-Benzyl-IBMX) Is the Least Potent Xanthine in Elevating Hippocampal Excitability, Indicating Reduced CNS Off-Target Activity

In a comparative study of four xanthines evaluating hippocampal excitability in vitro, the rank order of potency was: 8-phenyltheophylline (most potent) > theophylline ≈ IBMX (intermediate potency) > 7-benzyl-IBMX (least potent) [1]. The 7-benzyl substitution markedly attenuated the CNS excitability-enhancing effects characteristic of alkylxanthines.

Hippocampal electrophysiology CNS excitability Adenosine receptor antagonism

7-Benzyl Substitution on IBMX Confers PDE Isoform Selectivity (Peak I vs. Peak II) in Vascular Tissue

In separated forms of cyclic nucleotide phosphodiesterase from pig coronary arteries, 7-benzyl-MIX (the 7-benzyl-substituted derivative of IBMX) was the most selective compound tested, retaining the potency of MIX as an inhibitor of peak I activity while being much less effective as an inhibitor of peak II activity [1]. In contrast, the parent compound MIX (IBMX) inhibited both peak I and peak II activity with comparable potency. The linear benzo-separated analog of 7-benzyl-IBMX was reported to be a more potent inhibitor of peak I activity than IBMX itself [2].

PDE isozyme selectivity Coronary artery enzymology Vascular pharmacology

BMPX Exhibits Distinct SAR Profile: 7-Benzyl Substitution Preferentially Reduces Adenosine Receptor Antagonism While Retaining PDE Inhibitory Activity

Structure-activity relationship studies across 1,3-dialkylxanthines indicate that bulky substituents at the 1- and 3-positions (such as the 3-isobutyl group in BMPX) correlate with reduced adenosine receptor antagonism and enhanced specificity for phosphodiesterase inhibition [1]. The addition of the 7-benzyl group in BMPX further modulates this profile: the compound exhibits potent PDE inhibition (IC50 = 1.5 μM) but markedly attenuated activity at adenosine receptors compared to 8-phenyltheophylline and other potent adenosine antagonists [2]. This contrasts with compounds like IBMX, which retain moderate activity at both targets.

Structure-activity relationship Adenosine receptor antagonism PDE inhibition

7-Benzyl Substitution on the IBMX Scaffold Alters PDE Inhibition Potency: 7-Benzyl-IBMX (BMPX) Outperforms 8-Methyl-IBMX and 9-Methyl-IBMX

A rank-order comparison of xanthine derivatives as inhibitors of brain calcium-dependent phosphodiesterase revealed the following potency hierarchy: 7-benzyl IBMX (IC50 = 1.5 μM) > 7-benzyl-8-bromo IBMX > 8-methyl IBMX (IC50 = 4.5 μM) > IBMX (IC50 = 7.5 μM) > 8-bromo IBMX > 9-methyl IBMX (IC50 = 40 μM) [1]. The 7-benzyl substitution yielded the highest potency in the series, whereas the 9-methyl substitution drastically reduced activity (IC50 = 40 μM, approximately 27-fold less potent than 7-benzyl IBMX).

Xanthine SAR PDE inhibition potency Substituent effects

Recommended Research Applications for 7-Benzyl-3-(2-methylpropyl)xanthine (BMPX, CAS 63908-36-1) Based on Quantitative Evidence


Discrimination of Adenosine Receptor-Effector Coupling Pathways in Cortical Slice Preparations

BMPX is a first-line tool compound for studies requiring pharmacological discrimination between adenosine receptors coupled to inositol phospholipid hydrolysis versus those linked to cyclic AMP accumulation in native brain tissue. Its approximately 10-fold selectivity for the former pathway over the latter [1] enables researchers to isolate specific signaling arms without employing genetic knockout approaches. This application is particularly relevant for central nervous system pharmacology, neurochemistry, and receptor signaling studies in guinea-pig and mouse cerebral cortical slice models.

Inhibition of Brain Calcium-Dependent Phosphodiesterase with Enhanced Potency Relative to IBMX

For assays requiring PDE inhibition in brain tissue preparations where maximizing potency at lower compound concentrations is desirable, BMPX offers a 5-fold improvement over IBMX (IC50 = 1.5 μM vs. 7.5 μM) [1]. This potency advantage reduces the required working concentration, mitigating solvent-related artifacts and minimizing potential off-target interactions that can arise at the higher concentrations needed for IBMX. This scenario is applicable to cyclic nucleotide signaling research, brain slice electrophysiology combined with biochemistry, and ex vivo tissue pharmacology.

PDE Isoform-Selective Inhibition in Vascular Tissue Pharmacology

In vascular smooth muscle preparations where discriminating between different PDE isoforms is critical, BMPX-related 7-benzyl-substituted xanthines demonstrate selectivity for peak I PDE activity over peak II PDE activity [1]. This contrasts with the non-selective PDE inhibition profile of IBMX. Researchers studying coronary artery physiology, vascular cyclic nucleotide metabolism, or PDE isozyme contributions to vasomotor tone should consider 7-benzyl-substituted xanthines when isoform discrimination is required. The linear benzo-separated analog of 7-benzyl-IBMX has also been shown to exceed the potency of IBMX for peak I PDE inhibition [2].

Adenosine Receptor-Independent cAMP Modulation with Minimized CNS Excitability Confounds

When experimental designs require modulation of cyclic nucleotide levels while minimizing adenosine receptor-mediated changes in neuronal excitability, BMPX is a strategically advantageous selection. Among xanthines tested in hippocampal slice preparations, BMPX (7-benzyl-IBMX) exhibited the lowest potency for elevating neuronal excitability [1], ranking behind 8-phenyltheophylline, theophylline, and IBMX. This reduced CNS off-target activity makes BMPX suitable for electrophysiological studies where adenosine receptor antagonism could otherwise produce confounding excitability artifacts, as well as for PDE inhibition studies in neuronal cultures or brain slice preparations where maintaining baseline excitability is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-3-(2-methylpropyl)xanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.